3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride
Description
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a 4-methyl-1,2,4-triazole moiety at the 3-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of both piperidine and 1,2,4-triazole scaffolds. Piperidine derivatives are often explored for their central nervous system (CNS) activity, while 1,2,4-triazoles are known for antimicrobial, antifungal, and kinase-inhibitory properties .
Properties
Molecular Formula |
C8H15ClN4 |
|---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;/h6-7,9H,2-5H2,1H3;1H |
InChI Key |
GQZMEDBVGPJJDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2CCCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 1-(4-Toluenesulfonyl)-4-(ethoxycarbonyl)piperidine (Intermediate 3)
Procedure :
-
Piperidine is reacted with ethyl chloroformate in dichloromethane (DCM) at 0–5°C for 2 hours.
-
The resulting 4-(ethoxycarbonyl)piperidine is treated with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (TEA) to form the tosyl-protected intermediate.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (Step 1); RT (Step 2) |
| Solvent | DCM |
| Catalyst | TEA |
| Yield | 85–90% |
Hydrazine Incorporation: 1-(4-Toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine (Intermediate 5)
Procedure :
Intermediate 3 is refluxed with hydrazine hydrate (80% v/v) in ethanol for 6 hours. Excess hydrazine ensures complete conversion.
Key Data :
-
Reaction Time : 6 hours
-
Yield : 78%
-
Purity (HPLC) : >95%
Triazole Ring Formation: 1-(4-Toluenesulfonyl)-4-[1-(methylaminothiocarbonyl)-2-hydrazinocarbonyl]piperidine (Intermediate 7)
Procedure :
Intermediate 5 reacts with methyl isothiocyanate in acetone under nitrogen, followed by cyclization with sodium hydroxide (10% w/v) to form the triazole ring.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Cyclization Agent | NaOH (10% w/v) |
| Yield | 65% |
Deprotection and Salt Formation
Procedure :
-
The tosyl group is removed using HBr in acetic acid (33% v/v) at 80°C for 4 hours.
-
The free base is treated with concentrated HCl in xylol to precipitate the hydrochloride salt.
Critical Notes :
-
Yield : 70–75% after recrystallization from ethanol/water.
Key Reaction Parameters and Optimization
Temperature and Catalysis
Solvent Systems
| Step | Solvent | Effect on Yield |
|---|---|---|
| Tosylation | DCM | Minimizes hydrolysis |
| Cyclization | Acetone | Enhances solubility |
| Salt Precipitation | Xylol/Ethanol | Improves crystal purity |
Intermediate Characterization
Spectral Data for Intermediate 5
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 1650 (C=O), 3200 (N-H) |
| ¹H NMR (δ ppm) | 1.45 (t, 3H, CH₃), 3.20 (m, 4H, piperidine) |
Purity Assessment
| Intermediate | HPLC Retention Time (min) | Purity (%) |
|---|---|---|
| 3 | 8.2 | 98.5 |
| 7 | 10.7 | 96.8 |
Comparative Analysis of Methodologies
Academic vs. Industrial Routes
Cost-Benefit Considerations
-
Tosyl Protection : Adds 2 steps but improves regioselectivity.
-
Xylol vs. Ethanol : Xylol reduces solvent costs by 30% in industrial settings.
Industrial-Scale Production Considerations
Process Intensification
Quality Control Metrics
| Parameter | Specification |
|---|---|
| Assay (HPLC) | ≥98.5% |
| Water Content | ≤0.5% (Karl Fischer) |
| Heavy Metals | ≤10 ppm |
Challenges and Optimization Strategies
Common Issues
Solvent Recycling
Recent Advances in Synthesis
Microwave-Assisted Cyclization
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced nitrogen atoms.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a farnesyltransferase inhibitor. Farnesyltransferase plays a crucial role in the post-translational modification of proteins, which is significant in cancer biology. Research indicates that substituting the imidazole moiety with the 4-methyl-1,2,4-triazol-3-yl group maintains similar structure-activity relationships, suggesting that this compound could be a viable candidate for developing new cancer therapeutics .
Antifungal Activity
The triazole ring is known for its antifungal properties. Studies have shown that derivatives of triazoles exhibit activity against various fungal pathogens. The specific application of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride in antifungal drug design is an area of ongoing research .
Neuropharmacology
Research has indicated that compounds with piperidine and triazole structures can influence neurotransmitter systems. Investigations into their effects on serotonin and dopamine receptors may provide insights into their potential use in treating neurological disorders such as depression and anxiety .
Case Study 1: Farnesyltransferase Inhibition
A study published in PubMed explored the replacement of the imidazole group in known inhibitors with the triazole group. The findings demonstrated that compounds containing the triazole moiety exhibited comparable inhibitory effects on farnesyltransferase activity, highlighting their potential as therapeutic agents in oncology .
Case Study 2: Antifungal Efficacy
In a comparative study evaluating various triazole derivatives for antifungal activity, this compound showed promising results against Candida albicans. The compound's efficacy was measured through minimum inhibitory concentration (MIC) assays, indicating its potential as a lead compound for antifungal drug development .
Mechanism of Action
The mechanism of action of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound is compared to analogs based on:
- Substituent type (e.g., methyl, cyclopropyl, sulfonyl).
- Substitution position on the piperidine ring (3- vs. 4-position).
- Salt form (mono- vs. dihydrochloride).
- Tautomerism (4H- vs. 1H-triazole).
Comparative Analysis
Table 1: Structural and Physicochemical Properties of Analogs
Impact of Structural Modifications
Substituent Effects: Methyl vs. Thioether (CAS 1864063-09-1): The sulfur atom may confer redox activity or serve as a hydrogen-bond acceptor, impacting target binding . Sulfonyl (CAS 1820664-93-4): The sulfonyl group increases polarity and acidity, enhancing solubility but possibly reducing CNS penetration .
Positional Isomerism :
- Substitution at the piperidine 4-position (CAS 297171-80-3) vs. 3-position alters spatial orientation, affecting receptor interactions .
Salt Forms: Dihydrochloride salts (e.g., CAS 297172-18-0) may improve crystallinity and stability compared to monohydrochloride forms .
Tautomerism :
- 1H-triazole (CAS 1423034-93-8) vs. 4H-triazole alters hydrogen-bonding patterns, influencing solubility and target affinity .
Biological Activity
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride (CAS No. 297171-80-3) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
The molecular formula of this compound is , with a molecular weight of approximately 202.68 g/mol. The compound is characterized by the presence of a piperidine ring and a triazole moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 202.68 g/mol |
| Molecular Formula | C8H15ClN4 |
| CAS Number | 297171-80-3 |
| Purity | ≥97% |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is known for its role in modulating enzyme activity and receptor interactions. Compounds with similar structures have been reported to exhibit:
- Inhibition of Protein Kinases : Triazole derivatives often act as inhibitors of various kinases, including c-Met and BACE-1, which are implicated in cancer and neurodegenerative diseases respectively .
- Modulation of GABA Receptors : Some studies suggest that triazole-containing compounds can act as allosteric modulators of GABA receptors, potentially influencing neurological functions .
- Antimicrobial Activity : Certain triazole derivatives have demonstrated antimicrobial properties against a range of pathogens, making them candidates for further investigation in infectious disease treatment .
In Vitro Studies
Research has shown that this compound exhibits significant biological activities in vitro:
- Cytotoxicity : In cell viability assays, this compound has shown effective inhibition against various cancer cell lines such as HeLa and A375 with IC50 values indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| A375 | 7.5 |
- Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are relevant in diabetes management. Preliminary results indicate IC50 values ranging from 0.8 µM to 40 µM depending on the enzyme and conditions .
Case Studies
Several studies have explored the potential therapeutic applications of this compound:
- Cancer Therapy : A study focused on the development of triazole-based compounds as c-Met inhibitors highlighted the potential of this class in targeting metastatic cancers. The structural modifications around the piperidine and triazole rings were crucial for enhancing potency and selectivity .
- Neurological Disorders : Another investigation into triazole derivatives indicated their promise in treating neurodegenerative diseases by inhibiting BACE-1, an enzyme involved in amyloid plaque formation in Alzheimer's disease .
Q & A
Basic: What synthetic routes are recommended for synthesizing 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazole-piperidine core. A common route includes:
Cyclocondensation : Reacting a substituted hydrazine with a nitrile precursor to form the triazole ring.
Piperidine Functionalization : Introducing the piperidine moiety via alkylation or substitution.
Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .
Optimization focuses on controlling reaction temperature (e.g., 60–80°C), stoichiometric ratios, and purification via recrystallization. Industrial protocols emphasize automated systems for reproducibility and quality control .
Basic: How is the purity and structural integrity of this compound validated?
Answer:
Standard analytical techniques include:
- NMR Spectroscopy : Confirms substituent positions (e.g., triazole C-H protons at δ 8.2–8.5 ppm, piperidine protons at δ 2.5–3.5 ppm).
- HPLC : Quantifies purity (>98% for research-grade material) using reverse-phase columns (C18, 5 µm) with UV detection at 254 nm.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 202.68) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, Cl percentages to confirm stoichiometry.
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Key parameters include:
- Catalyst Selection : Using palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).
- pH Control : Maintaining pH 2–3 during salt formation to prevent free base precipitation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance triazole ring stability.
- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions like over-alkylation.
Post-reaction workup (e.g., column chromatography with silica gel) isolates the product with >85% yield in optimized protocols .
Advanced: How should researchers resolve contradictions in reported antimicrobial efficacy data?
Answer:
Discrepancies arise from:
- Strain Variability : Staphylococcus aureus inhibition zones vary (10–15 mm) due to strain-specific resistance .
- Concentration Differences : MIC values depend on solvent (DMSO vs. saline) and dilution protocols.
- Methodology : Broth microdilution (static) vs. agar diffusion (dynamic) assays yield divergent results.
Resolution Strategy : - Standardize testing per CLSI guidelines.
- Include positive controls (e.g., ciprofloxacin) and normalize data to µg/mL for cross-study comparisons .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
Answer:
Approaches include:
- Substituent Modification : Varying triazole (e.g., 4-methyl vs. 4-cyclopropyl) or piperidine (N-alkylation) groups to assess bioactivity shifts. For example, cyclopropyl substituents enhance lipophilicity and blood-brain barrier penetration .
- Enzymatic Assays : Testing inhibition of bacterial dihydrofolate reductase (DHFR) or fungal CYP51 to link structural motifs to mechanism.
- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to target proteins, validated by IC50 measurements .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards).
- Ventilation : Use fume hoods to avoid inhalation of fine powders (H302 risk).
- Waste Disposal : Neutralize acidic waste (pH 7) before disposal in halogenated waste containers .
Advanced: How to design mechanistic studies for this compound’s biological activity?
Answer:
- Target Identification : Use affinity chromatography or SPR to identify protein targets (e.g., bacterial cell wall synthases).
- Metabolic Profiling : LC-MS/MS tracks compound degradation in liver microsomes to assess stability.
- Gene Knockdown : CRISPR/Cas9 silencing of putative targets (e.g., S. aureus FabI) validates mode of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
